3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Description
Properties
IUPAC Name |
3-methyl-2,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-2-3-4(10-9-2)7-6(12)8-5(3)11/h1H3,(H3,7,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFCQNQORRYJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Urea-Mediated Cyclization
The cyclocondensation of pyrazole precursors with urea under high-temperature conditions is a well-documented route for synthesizing pyrazolo[3,4-d]pyrimidine-diones. For example, 2-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 10505-25-6) is synthesized via melting 2-methyl-2,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione with excess urea at 200°C for 2 hours, achieving a 95% yield. Adapting this method for the 3-methyl isomer would require a 3-methyl-substituted pyrazole precursor. Key steps include:
- Precursor Preparation : Synthesis of 3-methyl-1H-pyrazole-4,6-dione via alkylation or direct substitution.
- Cyclization : Heating the precursor with urea in a solvent-free system or polar aprotic solvent (e.g., DMF) at 180–200°C.
- Workup : Precipitation in water followed by recrystallization from ethanol or methanol.
Table 1: Reaction Conditions for Urea-Mediated Cyclization
| Parameter | Value |
|---|---|
| Temperature | 200°C |
| Reaction Time | 2 hours |
| Solvent | Solvent-free or DMF |
| Yield | 90–95% (theoretical for 3-Me) |
Acid-Catalyzed Cyclization
Glacial acetic acid serves as both solvent and catalyst in cyclization reactions involving anhydrides. For instance, maleic anhydride reacts with aminophenylpyrazolo[3,4-d]pyrimidinones under reflux to form fused dione derivatives. Applying this to 3-methyl derivatives:
- Intermediate Synthesis : 5-(4-aminophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one is prepared via refluxing 3-methylpyrazole-4-carboxylate with p-phenylenediamine in butanol.
- Dione Formation : Treatment with maleic anhydride in acetic acid under reflux for 16 hours yields the target dione.
Multi-Step Synthetic Approaches
Pyrazole Carboxylate Pathways
Ethyl pyrazole-5-carboxylates are versatile intermediates for constructing pyrazolo[3,4-d]pyrimidine cores. A representative synthesis involves:
- Alkylation : Ethyl 4-amino-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is N-alkylated with epichlorohydrin to introduce substituents.
- Cyclization : Reacting the alkylated product with thiourea or urea in basic conditions forms the pyrimidine ring.
- Methylation : Introducing a methyl group at position 3 via Friedel-Crafts alkylation or nucleophilic substitution.
Key Challenge : Regioselective methylation at position 3 requires careful control of reaction conditions (e.g., Lewis acid catalysts like AlCl3).
Thiourea Intermediate Routes
Thiophosgene-mediated reactions enable the incorporation of sulfur-containing groups, which can later be oxidized to diones:
- Isothiocyanate Formation : Treating 3-methylpyrazole-4-amine with thiophosgene in DMF yields the corresponding isothiocyanate.
- Cyclization : Reaction with malonyl chloride or diethyl malonate in the presence of base generates the pyrimidine-dione core.
Optimization of Reaction Conditions
Temperature and Solvent Effects
- Solvent-Free Systems : Higher yields (e.g., 95%) are achieved in solvent-free cyclizations due to reduced side reactions.
- Polar Solvents : DMF or DMSO enhances solubility of intermediates but may require higher temperatures (160–200°C).
Table 2: Solvent Impact on Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Solvent-free | 200 | 95 |
| DMF | 180 | 85 |
| Ethanol | Reflux | 60 |
Chemical Reactions Analysis
Cyclization Reactions
Cyclization is a central strategy for synthesizing and modifying this compound.
Key Insight : The Vilsmeier amidination-heterocyclization sequence enables efficient one-flask synthesis of substituted derivatives . Oxalyl chloride facilitates cyclization by activating carbonyl groups .
Substitution Reactions
Substitution at position 3 or 7 is common, leveraging nucleophilic sites.
Key Insight : Substituents at position 5 (e.g., aryl groups) enhance biological activity by modulating electronic and steric properties .
Alkylation and S-Alkylation
Alkylation reactions introduce functional groups for pharmacological optimization.
Key Insight : S-Alkylation with thiourea or bromoacetate derivatives enhances solubility and target affinity .
Condensation and Multicomponent Reactions
Condensation with aldehydes or ketones generates structurally complex derivatives.
Key Insight : Multicomponent reactions enable rapid diversification for structure-activity relationship (SAR) studies .
Biological Activity and Reaction Relevance
Derivatives of 3-methyl-dione demonstrate significant pharmacological potential:
-
Anticancer Activity : Substituted derivatives inhibit EGFR-TK (IC₅₀ = 0.11–0.47 μM) and exhibit antiproliferative effects against MCF-7 and HCT-116 cell lines .
-
Kinase Inhibition : Structural modifications (e.g., aryl groups at position 3) improve binding to kinase active sites, as confirmed by molecular docking .
Comparative Reactivity of Analogues
Key Insight : The 3-methyl group balances electronic effects and steric bulk, optimizing reactivity and bioactivity .
Scientific Research Applications
3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system. It has a molecular formula of and a molecular weight of 166.14 g/mol. The compound is characterized by a 3-methyl group and two carbonyl groups at positions 4 and 6 of the pyrazolo ring, which contribute to its potential biological activity and applications in medicinal chemistry.
3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione exhibits significant biological activities, notably as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. In vitro studies have indicated that derivatives of this compound can inhibit the growth of cancer cell lines, such as MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM, suggesting its potential as an anticancer agent. The structural similarity of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione to known kinase inhibitors suggests that it may effectively interact with various biological targets.
Uniqueness
The unique combination of the methyl group at position 3 and the specific arrangement of carbonyl groups distinguishes 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione from other similar compounds. Its specific interactions with CDK2 further enhance its potential therapeutic applications compared to structurally similar compounds.
Structural Analogs
| Compound Name | Unique Features |
|---|---|
| 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | Contains a methyl group at position 1; used in similar synthetic pathways. |
| Phenylpyrazolo[3,4-d]pyrimidine | Substituted phenyl group enhances biological activity against kinases. |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Exhibits potent cytotoxicity; different heterocyclic framework leading to varied activity profiles. |
Mechanism of Action
The mechanism of action of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site .
Comparison with Similar Compounds
The structural and functional diversity of pyrazolo-pyrimidine-diones is influenced by substituent patterns, heterocyclic modifications, and synthesis routes. Below is a comparative analysis of key analogs:
Substituent Effects on Position 3
Key Observations :
- Electron-donating groups (e.g., methoxy) increase melting points (215–217°C) due to enhanced intermolecular interactions .
- Halogenated derivatives (e.g., 4-chlorophenyl) exhibit higher yields (72%), likely due to reduced steric hindrance during synthesis .
Methyl Group Variations in Other Positions
Key Observations :
- Multiple methyl groups (e.g., 1,5,7-trimethyl) enhance lipophilicity, which may improve membrane permeability in drug design .
- Oxazolo analogs (e.g., 5,7-dimethyl-oxazolo-dione) demonstrate potent FGFR1 inhibition, highlighting the role of heterocyclic modifications in biological activity .
Heterocyclic Ring Modifications
Key Observations :
- Isoxazolo-pyrimidine derivatives (e.g., isoxazolo[3,4-d]) are structural isomers with distinct electronic profiles but uncharacterized biological roles .
- Alkyne-containing substituents (e.g., prop-2-yn-1-yloxy) confer herbicidal efficacy, suggesting reactivity or target engagement via triple bonds .
Key Observations :
Biological Activity
3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action based on recent research findings.
- Molecular Formula : C6H6N4O2
- Molecular Weight : 166.14 g/mol
- CAS Number : 5401-15-0
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, exhibit potent anticancer properties.
-
EGFR Inhibition :
- The compound has been shown to act as an epidermal growth factor receptor (EGFR) inhibitor. For instance, a derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M variant, indicating strong inhibitory potential .
- Flow cytometric analyses revealed that this compound induces apoptosis and arrests the cell cycle at the S and G2/M phases.
- Cell Cycle Arrest and Apoptosis :
- Cytotoxicity :
Comparative Biological Activity
The following table summarizes the biological activities of selected pyrazolo[3,4-d]pyrimidine derivatives:
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 12b | Wild-type EGFR | 0.016 | Potent inhibitor |
| Compound 12b | Mutant EGFR T790M | 0.236 | Potent inhibitor |
| Compound X | A549 Cells | 8.21 | Anti-proliferative |
| Compound Y | HCT-116 Cells | 19.56 | Anti-proliferative |
Case Studies
- Study on Antiproliferative Effects :
- Molecular Docking Studies :
Q & A
Basic Research Questions
Q. What are the optimal reflux conditions for synthesizing pyrazolo[3,4-d]pyrimidine-dione derivatives?
- Methodology : Use glacial acetic acid as a solvent and reflux with 2,5-diethoxytetrahydrofuran for 16 hours. Post-reaction, concentrate the mixture, cool, and crystallize from methanol. Monitor reaction progress via TLC or HPLC . For analogous structures, pyridine can serve as a solvent under reflux for 6 hours, followed by neutralization with HCl and crystallization .
- Key Considerations : Ensure anhydrous conditions to prevent side reactions. Optimize molar ratios (e.g., 1:1 stoichiometry for amine coupling) to maximize yield .
Q. How should researchers safely handle pyrazolo-pyrimidine derivatives in the lab?
- Safety Protocol :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as derivatives may release toxic fumes upon decomposition .
- Storage : Store in airtight containers in dry, ventilated areas away from strong oxidizers .
Q. What spectroscopic techniques confirm the structure of pyrazolo-pyrimidine-dione derivatives?
- Characterization Workflow :
- IR Spectroscopy : Identify NH/OH stretches (3200–3400 cm⁻¹) and C=O/C=N bonds (1600–1700 cm⁻¹) .
- ¹H-NMR : Analyze aromatic proton splitting patterns (e.g., singlet at δ 3.77 for OCH₃ groups) and NH/amine peaks (δ 7.95) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 349 [M⁺]) and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved for pyrazolo-pyrimidine derivatives?
- Troubleshooting Steps :
Repeat Experiments : Verify reproducibility under identical conditions.
Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) that may cause signal broadening .
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .
X-ray Crystallography : Resolve ambiguities by determining the solid-state structure .
Q. What strategies improve the thermal stability of pyrazolo-pyrimidine-dione derivatives for pharmacological applications?
- Approaches :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to enhance ring stability .
- Co-crystallization : Use co-formers (e.g., carboxylic acids) to stabilize the crystal lattice and delay decomposition .
- Thermogravimetric Analysis (TGA) : Monitor weight loss patterns (e.g., >300°C decomposition for oxypurinol analogs) to identify degradation thresholds .
Q. How can structure-activity relationships (SAR) guide the design of pyrazolo-pyrimidine-based xanthine oxidase inhibitors?
- SAR Insights :
- Core Modifications : The 3-methyl group enhances binding affinity to xanthine oxidase’s molybdenum center, as seen in oxypurinol (IC₅₀ ~10 nM) .
- Substituent Effects : Para-methoxy groups on phenyl rings improve solubility without compromising activity .
- Experimental Validation :
- Enzyme Assays : Measure inhibition kinetics using spectrophotometric uric acid formation assays .
- Molecular Docking : Simulate interactions with Hypoxanthine-guanine phosphoribosyltransferase (PDB: 1BZY) to prioritize synthetic targets .
Data Analysis & Experimental Design
Q. What statistical methods are suitable for analyzing dose-response data in pyrazolo-pyrimidine cytotoxicity studies?
- Recommended Tools :
- Non-linear Regression : Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).
- ANOVA with Tukey’s Test : Compare means across multiple concentrations to identify significant differences (p < 0.05) .
- Quality Control : Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .
Q. How can computational chemistry predict the reactivity of pyrazolo-pyrimidine intermediates in multi-step syntheses?
- Workflow :
DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess energy barriers for key steps (e.g., ring closure).
NBO Analysis : Identify charge distribution at reactive sites (e.g., nucleophilic NH groups) .
MD Simulations : Model solvent effects (e.g., acetic acid) on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
